molecular formula C12H9ClO2S B215926 (4-Chlorophenyl)methyl thiophene-2-carboxylate

(4-Chlorophenyl)methyl thiophene-2-carboxylate

Cat. No. B215926
M. Wt: 252.72 g/mol
InChI Key: UWHVVRBFKDEOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)methyl thiophene-2-carboxylate is a chemical compound with a molecular formula of C12H9ClO2S. It is a synthetic organic compound that has been studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Chlorophenyl)methyl thiophene-2-carboxylate has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This increase in acetylcholine levels has been shown to have positive effects on cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, its inhibitory effects on the enzyme acetylcholinesterase make it a potential candidate for the treatment of cognitive disorders. However, one limitation of using (4-Chlorophenyl)methyl thiophene-2-carboxylate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of (4-Chlorophenyl)methyl thiophene-2-carboxylate. One potential direction is the development of more potent and selective inhibitors of the enzyme acetylcholinesterase. Additionally, further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)methyl thiophene-2-carboxylate and its potential use in the treatment of pain, inflammation, and cognitive disorders. Finally, the potential toxicity of (4-Chlorophenyl)methyl thiophene-2-carboxylate should be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of (4-Chlorophenyl)methyl thiophene-2-carboxylate involves the reaction of 4-chlorobenzyl chloride with sodium thiophenoxide in the presence of a catalyst such as copper(I) iodide. The resulting product is then treated with ethyl chloroformate to give (4-Chlorophenyl)methyl thiophene-2-carboxylate.

Scientific Research Applications

(4-Chlorophenyl)methyl thiophene-2-carboxylate has been studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

Product Name

(4-Chlorophenyl)methyl thiophene-2-carboxylate

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

IUPAC Name

(4-chlorophenyl)methyl thiophene-2-carboxylate

InChI

InChI=1S/C12H9ClO2S/c13-10-5-3-9(4-6-10)8-15-12(14)11-2-1-7-16-11/h1-7H,8H2

InChI Key

UWHVVRBFKDEOAN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.